![molecular formula C12H12O5 B594786 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid CAS No. 1262212-30-5](/img/no-structure.png)
7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid, also known as coumarin-6-acetic acid, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound belongs to the coumarin family and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid is based on its ability to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid have been extensively studied. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It also exhibits neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, it also has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid. These include its use as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to explore its potential applications in other fields such as agriculture and food science.
Conclusion:
In conclusion, 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid is a chemical compound that has shown potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. There are several potential future directions for its study, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid involves the reaction of coumarin with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Eigenschaften
CAS-Nummer |
1262212-30-5 |
---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.223 |
IUPAC-Name |
2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)acetic acid |
InChI |
InChI=1S/C12H12O5/c13-12(14)4-8-2-1-7-3-10-11(16-6-15-10)5-9(7)17-8/h3,5,8H,1-2,4,6H2,(H,13,14) |
InChI-Schlüssel |
HHWSGNMQXORSON-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2OC1CC(=O)O)OCO3 |
Synonyme |
7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.